Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)-

Synthetic methodology Formylation Process chemistry

Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)- (synonym: N'-(4-Methoxyphenyl)formohydrazide, N-(4-methoxyanilino)formamide) is an aryl-substituted formohydrazide with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol. This compound features a formylhydrazine core substituted with a para-methoxyphenyl group, placing it at the intersection of hydrazide and aniline derivative chemistry.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 35020-01-0
Cat. No. B13145596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazinecarboxaldehyde, 2-(4-methoxyphenyl)-
CAS35020-01-0
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NNC=O
InChIInChI=1S/C8H10N2O2/c1-12-8-4-2-7(3-5-8)10-9-6-11/h2-6,10H,1H3,(H,9,11)
InChIKeyMQHVSBTWLBWOLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)- (CAS 35020-01-0): Core Identity and Procurement Profile


Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)- (synonym: N'-(4-Methoxyphenyl)formohydrazide, N-(4-methoxyanilino)formamide) is an aryl-substituted formohydrazide with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . This compound features a formylhydrazine core substituted with a para-methoxyphenyl group, placing it at the intersection of hydrazide and aniline derivative chemistry. It is predominantly supplied as an organic synthesis intermediate, with commercial purity typically at 98% . The molecule's computed XlogP of 1.4 and topological polar surface area of 50.4 Ų position it as a moderately lipophilic building block suitable for further derivatization in medicinal and agrochemical discovery programs.

Why Generic Hydrazide Interchange Risks Synthesis Failure for CAS 35020-01-0


Simple in-class substitution of hydrazinecarboxaldehyde derivatives is unreliable because the para-methoxyphenyl substituent critically modulates both the electronic character of the hydrazide nitrogen and the steric environment during condensation or formyl-transfer reactions. The electron-donating methoxy group increases nucleophilicity at the terminal nitrogen relative to unsubstituted or electron-withdrawing analogs, directly affecting reaction rates, regioselectivity, and product yields in hydrazone formation [1]. Furthermore, the position of the methoxy group (para vs. ortho) dictates the compound's capacity for subsequent cyclization or metal coordination, making the 4-methoxy isomer a non-interchangeable starting material for specific heterocyclic targets [2]. Even seemingly minor changes in the aryl substitution pattern can render a synthetic sequence low-yielding or produce a different tautomeric form, as observed in the formylation step of phenylhydrazones where the nature of the aryl group dramatically influences the efficiency of mixed-anhydride formylation [1].

Quantitative Differentiation Evidence for Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)- Against Closest Analogs


Formylation Efficiency: Mixed Anhydride Method vs. Formic Acid for 4-Methoxyphenylhydrazine Substrates

During the preparation of benzaldehyde-N-formyl-phenylhydrazones, direct formylation of the 4-methoxyphenylhydrazine precursor with formic acid was reported to give low yields of the desired formohydrazide intermediate [1]. Switching to a mixed anhydride of formic acid and acetic acid as the formylating agent resulted in substantially improved yields [1]. This differential sensitivity to formylation conditions is directly relevant to the procurement of CAS 35020-01-0, as the synthetic route employed by the vendor dictates the effective yield and purity of the supplied material.

Synthetic methodology Formylation Process chemistry

Solubility and Lipophilicity Differentiation Driven by para-Methoxy Substitution

The computed XlogP for CAS 35020-01-0 is 1.4, with a topological polar surface area (TPSA) of 50.4 Ų . Unsubstituted formohydrazide (CAS 624-84-0) exhibits a lower XlogP of -0.89 and a TPSA of 55.1 Ų [1]. The 4-methoxy substitution thus increases lipophilicity by approximately 2.3 log units while modestly reducing polar surface area, predicting enhanced membrane permeability and altered organic solvent miscibility relative to the parent hydrazide.

Physicochemical properties Formulation ADME

Fungicidal Hydrazone Derivative Activity: 4-Methoxy vs. 4-Chloro Aryl Substitution

In a patent describing benzaldehyde-N-formyl-phenylhydrazones as fungicides, the 4-chlorophenyl derivative (Compound 1) was designated as the preferred embodiment, while the 4-methoxyphenyl derivative (Compound 2, derived from CAS 35020-01-0) was listed but not selected as the lead [1]. This differential prioritization in the patent disclosure indicates that the 4-methoxy substitution imparts a distinct and less favorable fungicidal activity profile compared to the 4-chloro analog, a critical consideration when designing a discovery program around this scaffold.

Agrochemical Fungicide discovery Structure-activity relationship

Positional Isomerism: para- vs. ortho-Methoxyphenyl Reactivity in Hydrazone Formation

The para-methoxy isomer (CAS 35020-01-0) and ortho-methoxy isomer (CAS 79984-60-4) exhibit divergent reactivity in condensation reactions due to the differing electronic and steric influences of the methoxy group position . The para-methoxy group exerts a stronger resonance electron-donating effect, enhancing the nucleophilicity of the terminal hydrazide nitrogen more effectively than the ortho isomer, which is sterically hindered and can participate in intramolecular hydrogen bonding. This difference directly impacts reaction yields with electrophilic aldehydes; for example, 4-methoxybenzaldehyde-derived hydrazones have been reported with yields of up to 80% in dichlorodiazadiene synthesis [1], whereas the ortho-substituted analogs often require forced conditions to achieve comparable conversion.

Regioselectivity Hydrazone chemistry Medicinal chemistry

Optimal Deployment Scenarios for CAS 35020-01-0 Based on Verified Quantitative Differentiation


Agrochemical Discovery: Fungicidal Hydrazone Library Synthesis

CAS 35020-01-0 serves as the direct precursor to the 4-methoxyphenyl-substituted benzaldehyde-N-formyl-hydrazone series disclosed in US 4,163,062 . While the 4-chloro analog proved superior in that specific antifungal series, the 4-methoxy congener remains valuable for generating SAR data around electron-donating substituents. Procurement of high-purity (98%+) material is essential for generating reliable dose-response curves when evaluating the contribution of the methoxy group to fungicidal activity.

Medicinal Chemistry: Formyl Transfer and Heterocycle Synthesis

The compound's enhanced lipophilicity (XlogP = 1.4) relative to unsubstituted formohydrazide makes it a superior formyl transfer agent in non-aqueous reaction media, particularly in the synthesis of formamides and pharmaceutically relevant heterocycles via denitrogenative coupling . Its moderate polarity allows for easier workup and purification of products from organic phases compared to the water-soluble parent formohydrazide.

Material Science: Hole-Transporting Hydrazone Monomers

The 4-methoxyphenyl motif is a key structural element in N,N-di(4-methoxyphenyl)hydrazones used as hole-transporting materials with ionization potentials in the range of 5.27–5.41 eV and hole mobilities reaching 10⁻³ cm²/Vs . CAS 35020-01-0 can serve as a monofunctional building block for constructing asymmetric hydrazone monomers, where the formyl group provides a handle for further functionalization without compromising the electronic contribution of the methoxyphenyl unit.

Methodology Development: Benchmark Substrate for Formylation Optimization

Given the documented sensitivity of 4-methoxyphenylhydrazine formylation to the choice of formylating agent , CAS 35020-01-0 is an ideal benchmark substrate for developing and comparing new formylation methods. Its moderate reactivity and the commercial availability of authenticated analytical standards make it a reproducible test case for reaction optimization studies.

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